molecular formula C19H17FN2O3 B3228712 Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 126839-63-2

Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B3228712
CAS RN: 126839-63-2
M. Wt: 340.3 g/mol
InChI Key: FARSSPBRJJTHSK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, also known as FMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate involves binding to the CB1 receptor, which is a G protein-coupled receptor. This binding activates the receptor and leads to the activation of various intracellular signaling pathways. These pathways are involved in various physiological processes such as pain, mood, and appetite.
Biochemical and Physiological Effects
Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, which can be attributed to its binding to the CB1 receptor. Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has also been found to have anxiolytic effects, which can be attributed to its ability to modulate the endocannabinoid system. Additionally, Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been found to have anti-inflammatory effects, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is a potent and selective CB1 receptor agonist, which makes it an ideal tool for studying the endocannabinoid system. Additionally, Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has a high binding affinity for the CB1 receptor, which allows for precise dosing in experiments. However, Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experiments. Additionally, Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has a short half-life, which can make it difficult to maintain consistent effects over time.

Future Directions

There are several future directions for Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate research. One direction is to investigate the potential therapeutic applications of Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate. Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been found to have analgesic, anxiolytic, and anti-inflammatory effects, which could make it a potential treatment for various conditions such as chronic pain, anxiety disorders, and inflammatory diseases. Another direction is to investigate the effects of Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate on other physiological processes. Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been found to modulate the endocannabinoid system, but its effects on other systems such as the immune system and the nervous system are not well understood. Finally, future research could focus on developing more efficient synthesis methods for Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, which could increase its availability for research purposes.
Conclusion
Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in research. It has been synthesized through various methods and has been found to have several biochemical and physiological effects. Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been used in various scientific research studies, including studies on the endocannabinoid system. Future research could investigate the potential therapeutic applications of Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, its effects on other physiological processes, and more efficient synthesis methods.

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been used in various scientific research studies, including studies on the endocannabinoid system, which is involved in various physiological processes such as pain, mood, and appetite. Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been found to bind to the CB1 receptor, which is a key component of the endocannabinoid system. This binding activates the receptor and leads to various physiological effects.

properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-3-25-19(23)17-12-18(13-4-6-14(20)7-5-13)22(21-17)15-8-10-16(24-2)11-9-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARSSPBRJJTHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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